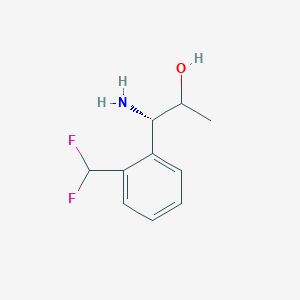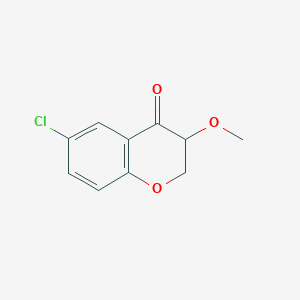![molecular formula C10H9ClF3NO B13051568 1-Amino-1-[2-chloro-3-(trifluoromethyl)phenyl]acetone](/img/structure/B13051568.png)
1-Amino-1-[2-chloro-3-(trifluoromethyl)phenyl]acetone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Amino-1-[2-chloro-3-(trifluoromethyl)phenyl]acetone is an organic compound characterized by the presence of an amino group, a chloro group, and a trifluoromethyl group attached to a phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Amino-1-[2-chloro-3-(trifluoromethyl)phenyl]acetone typically involves the reaction of 2-chloro-3-(trifluoromethyl)benzaldehyde with an appropriate amine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity of the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but with enhanced efficiency and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques ensures the production of high-quality this compound on an industrial scale .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Amino-1-[2-chloro-3-(trifluoromethyl)phenyl]acetone undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The chloro group can be reduced to form the corresponding hydrocarbon.
Substitution: The chloro group can be substituted with other nucleophiles such as hydroxyl, alkoxy, or amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitroso or nitro derivatives, while substitution of the chloro group can result in various substituted phenyl derivatives .
Wissenschaftliche Forschungsanwendungen
1-Amino-1-[2-chloro-3-(trifluoromethyl)phenyl]acetone has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-Amino-1-[2-chloro-3-(trifluoromethyl)phenyl]acetone involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the chloro and trifluoromethyl groups can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
- 1-Amino-1-[2-chloro-4-(trifluoromethyl)phenyl]acetone
- 1-Amino-1-[2-chloro-3-(difluoromethyl)phenyl]acetone
- 1-Amino-1-[2-bromo-3-(trifluoromethyl)phenyl]acetone
Uniqueness: 1-Amino-1-[2-chloro-3-(trifluoromethyl)phenyl]acetone is unique due to the specific positioning of the chloro and trifluoromethyl groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The presence of the trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it a valuable candidate for various applications .
Eigenschaften
Molekularformel |
C10H9ClF3NO |
|---|---|
Molekulargewicht |
251.63 g/mol |
IUPAC-Name |
1-amino-1-[2-chloro-3-(trifluoromethyl)phenyl]propan-2-one |
InChI |
InChI=1S/C10H9ClF3NO/c1-5(16)9(15)6-3-2-4-7(8(6)11)10(12,13)14/h2-4,9H,15H2,1H3 |
InChI-Schlüssel |
RFHWXJUMLSITLT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C(C1=C(C(=CC=C1)C(F)(F)F)Cl)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3R)-3-Amino-3-[4-hydroxy-3-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B13051489.png)

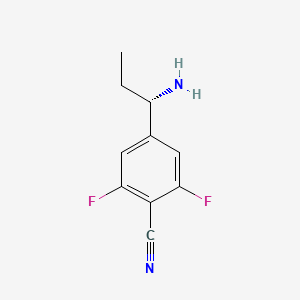
![2-Cyclopropylbenzo[D]thiazol-5-OL](/img/structure/B13051508.png)
![1-(5-Fluoropyrimidin-2-YL)-1H-[1,2,3]triazolo[4,5-C]pyridine](/img/structure/B13051511.png)
![(1E,3Z)-1-(4-fluorophenyl)-3-(methoxyimino)-2-[(1E)-(methoxyimino)methyl]prop-1-en-1-ol](/img/structure/B13051513.png)
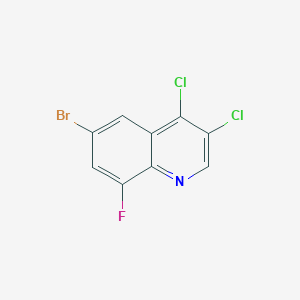
![ethyl (2S)-2-[[4-(aminomethyl)phenyl]sulfonyl-methylamino]-4-methylpentanoate;hydrochloride](/img/structure/B13051521.png)

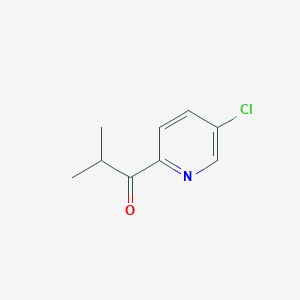
![Racemic-(4aS,7R,7aR)-tert-butyl 7-hydroxyhexahydrocyclopenta[b][1,4]oxazine-4(4aH)-carboxylate](/img/structure/B13051541.png)
![6-((1,3-Difluoropropan-2-YL)oxy)pyrazolo[1,5-A]pyridine-3-carboxylic acid](/img/structure/B13051551.png)
